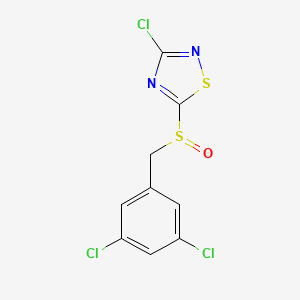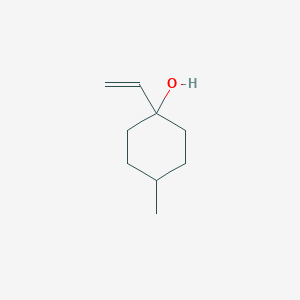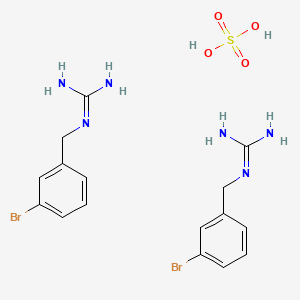
5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of isothiazolones, which are characterized by a sulfur-nitrogen ring structure. The presence of a bromine atom on the phenyl ring adds to its reactivity and potential for diverse chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one typically involves the reaction of 4-bromoaniline with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted phenyl isothiazolones
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the bromine atom and the sulfur-nitrogen ring structure, which allows it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one include other isothiazolones and brominated phenyl derivatives. Examples include:
- 5-Phenyl-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one
- 5-(4-Chloro-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and potential for diverse applications. The presence of the bromine atom enhances its ability to undergo various chemical transformations, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H6BrNO3S |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H6BrNO3S/c10-7-3-1-6(2-4-7)8-5-9(12)11-15(8,13)14/h1-5H,(H,11,12) |
InChI-Schlüssel |
HQOMNUKOEPOYLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)NS2(=O)=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)

![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)


![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)

